DY131

概要

説明

DY131は、孤児受容体エストロゲン関連受容体ガンマの薬理学的アゴニストです。 この化合物は、エネルギー産生、酸化代謝、細胞アポトーシス、炎症反応の調節において重要な役割を果たしています 。 急性肝障害や代謝性疾患など、さまざまな病状における潜在的な治療効果について研究されています .

作用機序

生化学分析

Biochemical Properties

DY131 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the estrogen-related receptor gamma (ERRγ). ERRγ is involved in the regulation of mitochondrial biosynthesis, energy metabolism, and various metabolic pathways. This compound enhances the transcriptional activity of ERRγ, leading to increased expression of target genes such as the mitochondrial transcriptional factor A (TFAM). This interaction helps protect against mitochondrial dysfunction and metabolic disorders .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In renal tubular cells, this compound attenuates mitochondrial dysfunction and metabolic disorders, thereby protecting against acute kidney injury. It also promotes the expression of TFAM, which is crucial for mitochondrial function . In esophageal squamous cell carcinoma (ESCC) cells, this compound inhibits cell proliferation and glycolysis activity by modulating genes in the glycolysis pathway . Additionally, this compound has been found to reduce oxidative stress, inflammation, and apoptosis in liver cells, highlighting its protective effects against acute liver injury .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with ERRγ. By acting as an agonist, this compound enhances the transcriptional activity of ERRγ, leading to the upregulation of target genes involved in energy metabolism and mitochondrial function. This includes the promotion of TFAM expression, which is essential for mitochondrial biosynthesis and function . This compound also modulates the expression of genes in the glycolysis pathway, thereby inhibiting glycolysis activity in cancer cells . Furthermore, this compound has been shown to antagonize Wnt signaling in gastric cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. For instance, in murine models of acute kidney injury, this compound consistently ameliorated mitochondrial dysfunction and metabolic disorders over time . Similarly, in studies involving acute liver injury, this compound maintained its protective effects against oxidative stress, inflammation, and apoptosis over a prolonged period . These findings suggest that this compound has a stable and sustained impact on cellular function in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving acute liver injury, a dosage of 5 mg/kg/day of this compound was found to ameliorate liver injury and reduce oxidative stress, inflammation, and apoptosis without significant side effects on hepatic and renal functions . In a rat model of subarachnoid hemorrhage, this compound treatment significantly improved neurological deficits and reduced oxidative stress and neuronal apoptosis at specific dosages . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with ERRγ. By enhancing the transcriptional activity of ERRγ, this compound promotes the expression of genes involved in mitochondrial biosynthesis and energy metabolism. This includes the upregulation of TFAM, which is crucial for mitochondrial function . This compound also modulates genes in the glycolysis pathway, inhibiting glycolysis activity in cancer cells . Additionally, this compound has been shown to reverse dysregulated pathways associated with inflammation and metabolism in liver cells, further highlighting its role in metabolic regulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with ERRγ. In liver cells, this compound has been shown to localize to the mitochondria, where it exerts its protective effects against oxidative stress, inflammation, and apoptosis . In renal tubular cells, this compound enhances the expression of TFAM, promoting mitochondrial function and protecting against acute kidney injury . The transport and distribution of this compound within cells are crucial for its therapeutic effects, as it needs to reach specific cellular compartments to exert its activity.

Subcellular Localization

The subcellular localization of this compound is primarily associated with the mitochondria, where it interacts with ERRγ and promotes the expression of TFAM. This localization is essential for its role in protecting against mitochondrial dysfunction and metabolic disorders . In cancer cells, this compound has been shown to localize to the centrosomes, where it causes mitotic spindle defects and inhibits cell proliferation . The subcellular localization of this compound is crucial for its activity and function, as it needs to reach specific compartments to exert its effects.

準備方法

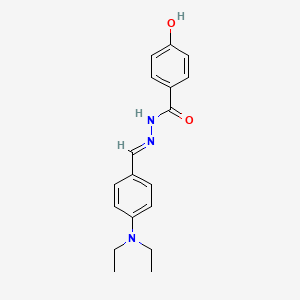

DY131は、特定の試薬と条件を用いた一連の化学反応によって合成することができます。 合成経路は通常、4-(ジエチルアミノ)ベンズアルデヒドと4-ヒドロキシ安息香酸ヒドラジドを制御された条件下で反応させて、所望の生成物を生成することを含みます 。 反応条件には、this compoundが正常に生成されるように、特定の温度とpHを維持することが含まれます。 This compoundの工業生産方法は、最適化された反応条件と精製技術によって化合物の純度と収率を確保しながら、合成経路をスケールアップすることを伴います .

化学反応の分析

DY131は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの置換試薬があります 。 これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、this compoundの酸化は酸化誘導体の生成につながる可能性があり、還元は化合物の還元形を生じさせる可能性があります .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。 化学では、エストロゲン関連受容体ベータとガンマの選択的アゴニストとして使用され、研究者はこれらの受容体の機能とメカニズムを研究することができます 。 生物学および医学では、this compoundは、急性肝障害、代謝性疾患、癌などの病状における潜在的な治療効果について調査されています 。 リポ多糖誘発肝障害を改善し、代謝性疾患から保護し、癌細胞の増殖を阻害することが示されています .

科学的研究の応用

DY131 has a wide range of scientific research applications. In chemistry, it is used as a selective agonist for estrogen-related receptors beta and gamma, allowing researchers to study the functions and mechanisms of these receptors . In biology and medicine, this compound has been investigated for its potential therapeutic effects in conditions such as acute liver injury, metabolic disorders, and cancer . It has been shown to ameliorate lipopolysaccharide-induced liver injury, protect against metabolic disorders, and inhibit cancer cell growth .

類似化合物との比較

特性

IUPAC Name |

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKOCYWYAWBGKY-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95167-41-2 | |

| Record name | GSK-9089 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095167412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(4-Diethylaminobenzylidene)-4-hydroxybenzoylhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-9089 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VWV92039E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

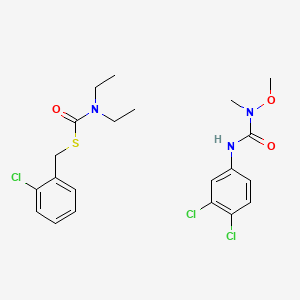

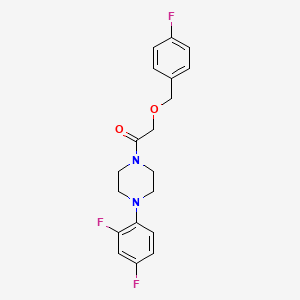

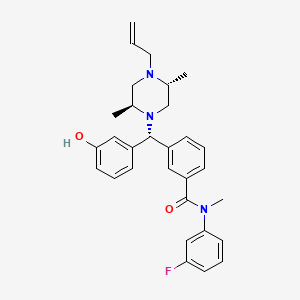

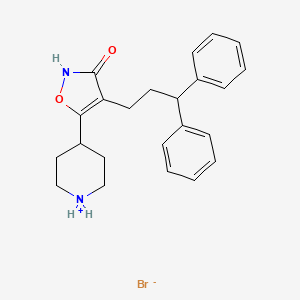

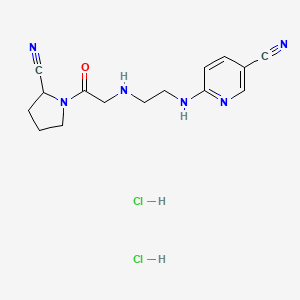

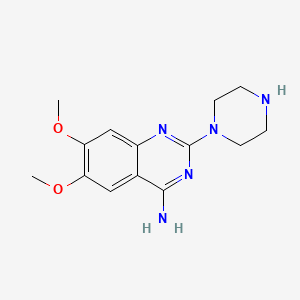

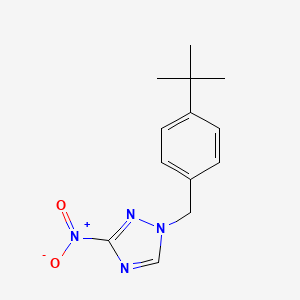

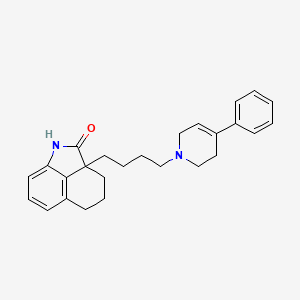

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride](/img/structure/B1670917.png)

![(5Z)-3,4-Dimethyl-5-[(3,4-dimethyl-1H-pyrrole-2-yl)methylene]-1H-pyrrole-2(5H)-one](/img/structure/B1670934.png)

![{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1670938.png)